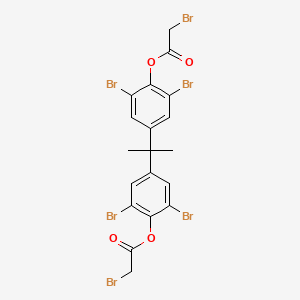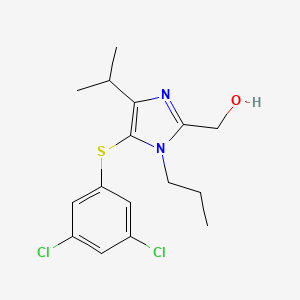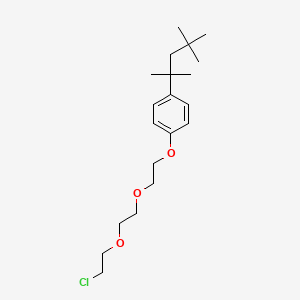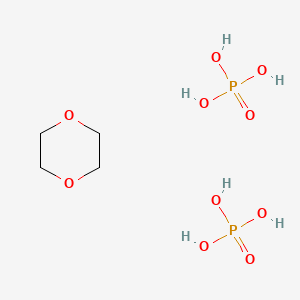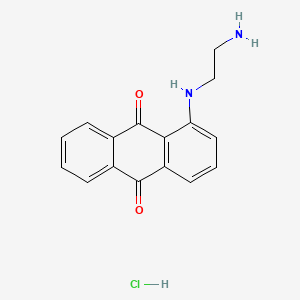
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C27H42O6 It is a derivative of benzene-1,2,4-tricarboxylic acid, where two of the carboxyl groups are esterified with 3,5,5-trimethylhexyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with 3,5,5-trimethylhexyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Benzene-1,2,4-tricarboxylic acid derivatives.
Reduction: 3,5,5-trimethylhexyl alcohol and benzene-1,2,4-tricarboxylic acid.
Substitution: Various substituted benzene-1,2,4-tricarboxylate derivatives.
Applications De Recherche Scientifique
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but derived from phthalic acid instead of benzene-1,2,4-tricarboxylic acid.
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,3,5-tricarboxylate: Another isomer with different positional substitution on the benzene ring.
Uniqueness
Bis(3,5,5-trimethylhexyl) hydrogen benzene-1,2,4-tricarboxylate is unique due to its specific esterification pattern and the presence of three carboxyl groups, which provide distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
94031-19-3 |
|---|---|
Formule moléculaire |
C27H42O6 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
2,4-bis(3,5,5-trimethylhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C27H42O6/c1-18(16-26(3,4)5)11-13-32-24(30)20-9-10-21(23(28)29)22(15-20)25(31)33-14-12-19(2)17-27(6,7)8/h9-10,15,18-19H,11-14,16-17H2,1-8H3,(H,28,29) |
Clé InChI |
UVCOMTGXTJUYFT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


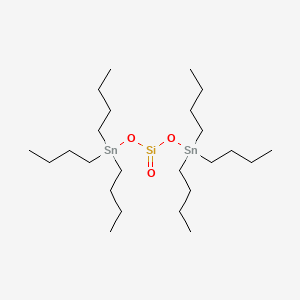
![1-[2-(Dimethylamino)ethyl]-1-phenylindan-7-OL](/img/structure/B12670685.png)
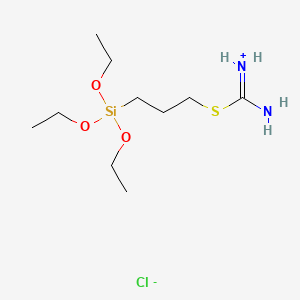
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)



